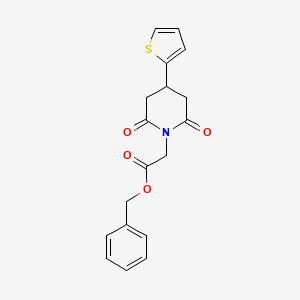

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-(2,6-dioxo-4-thiophen-2-ylpiperidin-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c20-16-9-14(15-7-4-8-24-15)10-17(21)19(16)11-18(22)23-12-13-5-2-1-3-6-13/h1-8,14H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFJKTNHTMATSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC(=O)OCC2=CC=CC=C2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Glutarimide Derivatives

The piperidin-2,6-dione scaffold is commonly synthesized via cyclization of glutaric acid derivatives. For example, 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione (a related intermediate) is prepared from glutamine and phthalic anhydride under acetic anhydride catalysis. Adapting this method, glutaric acid derivatives are treated with ammonium acetate or urea at elevated temperatures to form the diketone ring.

Dieckmann Condensation

Dieckmann condensation of diethyl glutarate in the presence of sodium ethoxide yields the cyclic diketone. This method, however, requires careful control of reaction conditions to prevent oligomerization.

N-Alkylation with Benzyl Bromoacetate

The piperidinone nitrogen is alkylated using benzyl bromoacetate under basic conditions.

- Substrate : 4-(Thiophen-2-yl)piperidin-2,6-dione is dissolved in anhydrous DMF.

- Base : Potassium carbonate (2.5 equiv) is added to deprotonate the amine.

- Alkylation : Benzyl bromoacetate (1.2 equiv) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography (65–78% yield).

Critical Factors :

- Excess base prevents acid-mediated decomposition.

- Controlled temperature minimizes ester hydrolysis.

Alternative Routes and Modifications

Reductive Amination

A secondary approach involves reductive amination of 4-(thiophen-2-yl)piperidin-2,6-dione with benzyl oxoacetate using sodium cyanoborohydride. This method offers milder conditions but lower yields (45–55%).

Solid-Phase Synthesis

Recent advances utilize resin-bound intermediates for sequential coupling and cyclization, enabling high-throughput screening of analogs.

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.12 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95–6.92 (m, 2H, thiophene-H), 5.15 (s, 2H, CH₂Ph), 4.10 (s, 2H, NCH₂CO), 3.45–3.35 (m, 2H, piperidine-H), 2.80–2.60 (m, 4H, piperidine-H).

- LC-MS : m/z 385.1 [M+H]⁺, consistent with the molecular formula C₁₉H₁₉NO₄S.

Applications and Derivatives

This compound serves as a precursor for:

Scientific Research Applications

Chemistry

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate serves as an important intermediate in organic synthesis. It is utilized to create more complex organic molecules through various reactions:

- Synthetic Routes : The synthesis typically involves multi-step organic reactions, including condensation with thiophene derivatives and subsequent esterification with benzyl alcohol. Catalysts such as acids or bases are often employed under reflux conditions to ensure complete conversion.

Biology

Research indicates that this compound may possess significant biological activity:

- Antimicrobial Properties : Preliminary studies have suggested that it exhibits antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Activity : The compound's structure suggests potential anticancer properties. It has been investigated for its ability to inhibit cancer cell lines, with promising results indicating significant inhibition rates against leukemia and CNS cancer cell lines .

Medicine

The therapeutic potential of this compound is under exploration:

- Drug Development : It is being studied for its role in developing new drugs targeting various diseases, particularly cancer. Its unique structure allows for modifications that could enhance efficacy and reduce side effects .

Industry

In industrial applications, this compound is being explored for its utility in producing advanced materials:

- Polymers and Coatings : Due to its chemical properties, it can be incorporated into polymers and coatings, contributing to enhanced material characteristics such as durability and resistance to environmental factors.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of various derivatives of this compound against multiple cancer cell lines. The results indicated that certain modifications led to enhanced inhibitory effects on cell proliferation, suggesting that structural variations can significantly influence biological activity .

Case Study 2: Synthesis and Characterization

Research focusing on the synthesis of this compound demonstrated effective synthetic routes yielding high purity products. Characterization techniques such as NMR and mass spectrometry confirmed the successful formation of the compound, paving the way for further biological testing .

Mechanism of Action

The mechanism of action of Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is not fully understood, but it is believed to interact with various molecular targets. The thiophene ring may facilitate binding to specific enzymes or receptors, while the piperidine ring can enhance the compound’s stability and bioavailability. The ester linkage allows for potential hydrolysis, releasing active metabolites that can exert biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine Derivatives with Variable Substituents

Piperidine-based compounds are widely explored in drug discovery. Key comparisons include:

- Antibiotic Piperidine Derivatives ():

Compounds with R4' substituents like -(CH2)2-(piperidin-1-yl) or -(CH2)2-(morpholin-4-yl) exhibit enhanced antimicrobial activity due to improved target binding (e.g., bacterial enzymes) and solubility . In contrast, the thiophen-2-yl group in the target compound introduces aromatic sulfur, which may augment π-π stacking with hydrophobic enzyme pockets or confer resistance to oxidative metabolism. - Benzathine Benzylpenicillin ():

Though a β-lactam antibiotic, its benzyl-containing salt highlights the role of benzyl groups in prolonging drug action via reduced solubility and slow release . The target compound’s benzyl ester may similarly modulate bioavailability but through esterase-mediated activation.

Piperazine vs. Piperidine Cores

- 2-[4-(Fmoc)piperazin-1-yl]acetic Acid (): This piperazine derivative features a bulkier Fmoc (fluorenylmethyloxycarbonyl) group, commonly used in peptide synthesis to protect amines . Unlike the target compound’s piperidinone core, the piperazine ring has two nitrogen atoms, enabling stronger hydrogen-bonding interactions.

Ester-Containing Analogues

- Benzyl Esters in Prodrug Design:

The benzyl ester in the target compound parallels prodrug strategies seen in antivirals and antibiotics, where esterification masks polar carboxylic acids to enhance cellular uptake. For example, benzathine benzylpenicillin’s sustained release relies on low aqueous solubility, whereas the target compound’s ester may prioritize hydrolysis kinetics .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Thiophene vs. Alkylamine Substituents ():

Alkylamine side chains (e.g., -(CH2)2N(Et)2) in piperidine derivatives enhance water solubility and cationic interactions with bacterial membranes . The thiophen-2-yl group in the target compound likely prioritizes lipophilicity and aromatic interactions, suggesting divergent target selectivity. - Benzyl Ester Stability: Benzyl esters are typically hydrolyzed by esterases in vivo, releasing active acids. This property is leveraged in prodrugs like oseltamivir, though hydrolysis rates depend on electronic effects from adjacent groups (e.g., thiophene’s electron-withdrawing nature may slow hydrolysis compared to alkyl-substituted esters).

Biological Activity

Benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 342.4 g/mol. It features a piperidine ring substituted with a thiophene group and two carbonyl groups, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.4 g/mol |

| Structure | Structure |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole scaffolds demonstrated potent activity against multidrug-resistant bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, suggesting that similar compounds may possess comparable efficacy against these pathogens .

Anti-inflammatory Properties

The compound has been implicated in the inhibition of pro-inflammatory cytokines. Studies show that related compounds can inhibit the production of tumor necrosis factor-alpha (TNF-α), which is crucial in managing inflammatory diseases . This suggests a potential application in treating conditions characterized by excessive inflammation.

Neuroprotective Effects

In vitro assays have indicated that benzyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds with similar structures have shown promising results in enhancing cognitive function by preventing the breakdown of acetylcholine, thus supporting neuroprotective strategies .

Case Studies

- Anti-inflammatory Efficacy : A study evaluated the anti-inflammatory effects of related compounds in rat models. The results indicated a significant reduction in paw edema when treated with these compounds, correlating with decreased TNF-α levels .

- Neuroprotection in Alzheimer's Models : In a study involving transgenic mice models of Alzheimer's disease, administration of related benzyl compounds led to improved memory performance and reduced amyloid plaque formation, highlighting their potential as therapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The presence of carbonyl groups allows for interaction with active sites on enzymes like AChE and cyclooxygenase, potentially leading to inhibition.

- Modulation of Cytokine Production : By affecting signaling pathways involved in inflammation, this compound may reduce the synthesis and release of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing benzyl 2-(2,6-dioxo-4-(thiophen-2-yl)piperidin-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

- Step 1 : Prepare the piperidinone core by condensing thiophene-2-carboxaldehyde with ethyl acetoacetate, followed by cyclization under acidic conditions to form 4-(thiophen-2-yl)piperidine-2,6-dione .

- Step 2 : Functionalize the piperidinone nitrogen with a benzyl-protected acetate group using benzyl bromoacetate in the presence of a base like NaH or K₂CO₃ .

- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, pH 4.6 sodium acetate buffer/methanol mobile phase) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Stability Assay : Dissolve the compound in buffers (pH 2–9) and incubate at 25°C, 37°C, and 50°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under storage conditions. For photostability, expose to UV light (254 nm) and track changes via UV-Vis spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., thiophene proton signals at δ 7.2–7.8 ppm, piperidinone carbonyl at ~170 ppm) .

- X-ray Crystallography : For absolute configuration, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~371.1 Da) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with protease or kinase targets (e.g., HIV-1 protease, cyclin-dependent kinases).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with the dioxopiperidine and thiophene moieties .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Assay Optimization : Compare activity in enzyme-based (e.g., fluorogenic substrates) vs. cell-based assays (e.g., HEK293T viability). Adjust for membrane permeability using logP calculations (predicted ~2.5) .

- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., de-esterified derivatives) that may contribute to discrepancies .

Q. How can the compound’s enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during piperidinone formation to control stereochemistry .

Q. What in vivo models are suitable for evaluating its pharmacokinetic profile?

- Methodological Answer :

- Rodent Studies : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours. Analyze via LC-MS/MS to calculate AUC, Cmax, and t₁/₂ .

- Tissue Distribution : Sacrifice animals at 24 hours; quantify compound levels in liver, kidney, and brain using homogenized tissue extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.